Dichloromethane-13C physical properties for NMR spectroscopy
This guide serves as a definitive technical resource for Dichloromethane (DCM) in the context of Nuclear Magnetic Resonance (NMR) spectroscopy. While "Dichloromethane-13C" literally refers to the isotopically enriched va...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical resource for Dichloromethane (DCM) in the context of Nuclear Magnetic Resonance (NMR) spectroscopy. While "Dichloromethane-13C" literally refers to the isotopically enriched variant (
), in practical drug development and spectroscopy, the term predominantly intersects with the characterization of the standard deuterated solvent (Dichloromethane- or ) and its carbon-13 signature.
This document synthesizes both aspects: the critical physical/spectral properties of the deuterated solvent for
-NMR acquisition, and the specialized properties of the -enriched isotopologue.
Dichloromethane-13C & Dichloromethane-
: A Technical Guide for NMR Spectroscopy
Executive Summary: The Strategic Role of DCM in NMR
In pharmaceutical research, Dichloromethane-
() is the "problem solver" solvent. While Chloroform- () is the industry standard, it fails in two critical areas:
Low-Temperature Studies:
freezes at -64°C. remains liquid down to -95°C, making it indispensable for conformational analysis and dynamic NMR (DNMR) of drug candidates.
Polarity & Solubility: DCM has a higher dielectric constant (
) than chloroform (), often solubilizing polar intermediates that precipitate in .
Dichloromethane-
(isotopically enriched) is a specialized reagent used primarily as a hyperpolarization probe or a tracer in mechanistic studies, leveraging the high symmetry and long relaxation times of the methylene carbon.
Physical & Chemical Profile
The following data compares natural abundance Dichloromethane (DCM), Deuterated DCM (Solvent), and Carbon-13 enriched DCM.
Table 1: Comparative Physical Properties
Property
DCM (Natural)
DCM- (NMR Solvent)
DCM- (Enriched)
Relevance to NMR
Formula
Solvent vs. Probe
Boiling Point
39.6 °C
39.0 °C
~39.6 °C
Sample recovery/volatility
Melting Point
-96.7 °C
-95.0 °C
-97.0 °C
Critical for Variable Temp (VT) NMR
Density (20°C)
1.33 g/mL
1.36 g/mL
~1.34 g/mL
Shimming/Lock stability
Dielectric Constant
8.93
~8.9
~8.9
Solubilizing polar analytes
Viscosity (20°C)
0.41 cP
~0.40 cP
0.41 cP
Low viscosity = Sharper Lines
CAS Number
75-09-2
1665-00-5
70110-03-1
Procurement identification
Technical Insight: The low viscosity of DCM (approx. 40% lower than DMSO) results in faster molecular tumbling (
), significantly narrowing linewidths and improving resolution for aggregating peptides or large macrocycles.
NMR Spectroscopic Parameters (The Fingerprint)
For researchers, identifying the solvent signals is the first step in structural elucidation. The
signal of is distinct and often confused due to its multiplicity.
The Carbon-13 Signature
In a proton-decoupled
NMR experiment (), the solvent signal appears as follows:
Residual Water: Typically appears at 1.5 – 1.6 ppm , but shifts significantly with concentration and temperature.
Table 2: NMR Signal Data Summary
Nucleus
Chemical Shift ()
Multiplicity
Coupling ()
Notes
54.0 ppm
Quintet
Hz
Center of quintet is the reference.
5.32 ppm
Triplet
Hz
Residual proton signal (CHDCl).
Enriched
54.0 ppm
Singlet
N/A
If proton decoupled. Massive intensity.
Advanced Applications & Experimental Workflows
Variable Temperature (VT) NMR
DCM is the gold standard for low-temperature studies.
Application: Freezing out conformational isomers (e.g., ring flips, rotamers).
Protocol:
Tube Selection: Use high-precision tubes (Wilmad 535-PP or equivalent) to prevent breakage at -90°C due to thermal contraction stress.
Shimming: Shim at room temperature, then re-shim the
and coils after reaching the target low temperature. The density change of DCM is significant (), altering the magnetic susceptibility.
Locking: The deuterium lock signal of
may broaden at very low temperatures due to viscosity increases, though less so than DMSO or chloroform.
Solubility & Aggregation Studies
For drug candidates that show broad lines in
due to aggregation:
Prepare a 10 mM sample in
.
Compare linewidths to
.
Mechanism: The higher dielectric constant disrupts weak intermolecular H-bonds/dipole interactions that cause aggregation in non-polar chloroform.
Hyperpolarization (Using
-Enriched DCM)
When using Dichloromethane-
() for hyperpolarization (DNP or PHIP):
Advantage: The isolated methylene carbon has a long spin-lattice relaxation time (
), often exceeding 20-30 seconds in degassed samples.
Use Case: It serves as a long-lived magnetic tag for perfusion imaging or as a reference standard for quantifying polarization levels.
Visualization: Solvent Selection & Spectral Logic
Diagram 1: Solvent Selection Decision Matrix
A logical workflow for determining when to switch from standard Chloroform to Dichloromethane.
Caption: Decision matrix for selecting Dichloromethane-
over Chloroform- based on solubility, temperature, and spectral overlap requirements.
Diagram 2: Origin of the
Quintet
Understanding the multiplet structure of the solvent peak.
Caption: The coupling of one Carbon-13 nucleus to two Deuterium nuclei (
) generates the characteristic 1:2:3:2:1 quintet observed in NMR.[1]
Handling & Safety Protocols
Sample Preparation
Volatility Warning: DCM is highly volatile (BP 40°C). Cap NMR tubes immediately. For long-term measurements (e.g., overnight 2D acquisitions), use Teflon-taped caps or flame-sealed tubes to prevent solvent evaporation and concentration changes.
Water Scavenging: Commercial
often contains traces of acid. For acid-sensitive drugs, filter the solvent through a small plug of basic alumina or store over activated 4Å molecular sieves.
Safety (E-E-A-T Compliance)
Carcinogenicity: DCM is a suspected human carcinogen.[4] All handling must occur in a fume hood.
Permeability: DCM penetrates nitrile gloves rapidly (< 5 minutes). Double-gloving or using laminate gloves (Silver Shield) is recommended for prolonged handling.
References
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] The Journal of Organic Chemistry, 1997, 62(21), 7512–7515.
An In-Depth Technical Guide to the Safety and Handling of Dichloromethane-¹³C versus Unlabeled Dichloromethane
For Researchers, Scientists, and Drug Development Professionals Section 1: The Principle of Stable Isotope Labeling In modern research, particularly in drug metabolism, pharmacokinetics (DMPK), and environmental analysis...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Section 1: The Principle of Stable Isotope Labeling
In modern research, particularly in drug metabolism, pharmacokinetics (DMPK), and environmental analysis, stable isotope-labeled compounds are indispensable tools.[1][2] Dichloromethane-¹³C is a prime example, where one of the naturally abundant carbon-12 atoms is replaced by a stable, heavier carbon-13 isotope.[3][4] This "labeling" does not alter the chemical structure or reactivity of the molecule in a way that would change its hazardous properties.[5][6] The core chemical behavior of a molecule is dictated by its electron configuration and the nature of its chemical bonds, which remain unchanged with the substitution of a stable isotope.[5] The primary utility of ¹³C-DCM is in analytical applications, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, where the mass difference allows it to be distinguished from the unlabeled compound, making it an excellent internal standard or tracer.[1][2][7]
Section 2: Comparative Safety Data Sheet (SDS) Analysis
A meticulous comparison of the Safety Data Sheets for Dichloromethane-¹³C and unlabeled Dichloromethane reveals a near-identical hazard profile. The primary distinction lies in their molecular weights.[3][8] This underscores the principle that from a safety perspective, they should be treated as the same substance.
P201: Obtain special instructions before use.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.P308 + P313: IF exposed or concerned: Get medical advice/attention.
P201: Obtain special instructions before use.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.P308 + P313: IF exposed or concerned: Get medical advice/attention.
Section 3: Toxicological and Handling Implications
The toxicological profile of Dichloromethane is well-established. It is metabolized in the body to produce carbon monoxide, which can reduce the oxygen-carrying capacity of the blood.[9][15] Dichloromethane is also classified as a potential occupational carcinogen by OSHA.[12] Given that isotopic labeling with ¹³C does not alter the metabolic pathways, Dichloromethane-¹³C is expected to undergo the same bio-transformation and thus presents the same toxicological risks.
Therefore, all handling and safety precautions applicable to unlabeled Dichloromethane must be strictly adhered to when working with its ¹³C-labeled counterpart. This includes, but is not limited to:
Engineering Controls: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][10]
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][16] Ensure that eyewash stations and safety showers are readily accessible.[8][10]
Exposure Limits: Adhere to the Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) for Dichloromethane, which are a time-weighted average (TWA) of 25 ppm over an 8-hour shift and a short-term exposure limit (STEL) of 125 ppm over a 15-minute period.[17][18]
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[19]
Section 4: Experimental Protocol: Use of ¹³C-DCM as an Internal Standard in a Bioanalytical Assay
This protocol outlines a typical workflow for using Dichloromethane-¹³C as an internal standard for the quantification of unlabeled Dichloromethane in a biological matrix (e.g., blood plasma) by GC-MS. The safety precautions are integral to the procedure.
Objective: To accurately quantify the concentration of unlabeled DCM in plasma samples.
Materials:
Plasma samples
Dichloromethane (unlabeled), analytical standard
Dichloromethane-¹³C, as internal standard
Methyl tert-butyl ether (MTBE) for extraction
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
Standard and Sample Preparation (in a chemical fume hood):
Prepare a stock solution of Dichloromethane-¹³C in MTBE.
Prepare calibration standards by spiking known concentrations of unlabeled Dichloromethane into blank plasma.
To each calibration standard and unknown plasma sample, add a fixed amount of the Dichloromethane-¹³C internal standard solution.
Liquid-Liquid Extraction (in a chemical fume hood):
Add MTBE to each plasma sample.
Vortex vigorously to extract the DCM and ¹³C-DCM into the organic layer.
Centrifuge to separate the layers.
Carefully transfer the upper organic layer (MTBE) to a clean vial for analysis.
GC-MS Analysis:
Inject the extracted samples into the GC-MS system.
The GC will separate the DCM from other components in the sample.
The MS will detect and quantify the ions corresponding to both unlabeled DCM and ¹³C-DCM.
Data Analysis:
Generate a calibration curve by plotting the ratio of the peak area of unlabeled DCM to the peak area of ¹³C-DCM against the concentration of the calibration standards.
Use the calibration curve to determine the concentration of unlabeled DCM in the unknown samples.
Safety Considerations throughout the Protocol:
All handling of Dichloromethane and Dichloromethane-¹³C, including the preparation of solutions and the extraction process, must be performed in a certified chemical fume hood.
Appropriate PPE (gloves, lab coat, safety glasses) must be worn at all times.
Waste containing Dichloromethane must be collected in a designated hazardous waste container.
Section 5: Visualizing the Safety Workflow
The following diagram illustrates the decision-making process and workflow for safely handling both labeled and unlabeled Dichloromethane.
Caption: Workflow for Safe Handling of Dichloromethane.
Conclusion
The substitution of a carbon-12 atom with a carbon-13 isotope in Dichloromethane does not introduce any new chemical hazards. The fundamental principles of chemical safety, dictated by molecular structure and reactivity, remain unchanged. Therefore, Dichloromethane-¹³C and unlabeled Dichloromethane must be handled with the same high degree of caution, utilizing identical engineering controls, personal protective equipment, and disposal procedures. Researchers can confidently apply the well-established safety protocols for Dichloromethane to its isotopically labeled forms, ensuring a safe laboratory environment while leveraging the powerful analytical capabilities that these labeled compounds provide.
References
Carl ROTH. (n.d.). Safety Data Sheet: Dichloromethane. Retrieved from [Link]
Lab Alley. (n.d.). Dichloromethane Safety Data Sheet. Retrieved from [Link]
Labbox. (2022). Safety Data Sheet: Dichloromethane (stabilized with amylene) HPLC, GGR. Retrieved from [Link]
Chemos GmbH & Co.KG. (2022). Safety Data Sheet: Dichloromethane. Retrieved from [Link]
National Institutes of Health. (n.d.). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Retrieved from [Link]
Occupational Safety and Health Administration. (2024). Methylene Chloride (Dichloromethane). Retrieved from [Link]
ACS Publications. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Retrieved from [Link]
ResearchGate. (n.d.). Preparation of uniformly labelled 13C- and 15N-plants using customised growth chambers. Retrieved from [Link]
Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Methylene Chloride - Overview. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Retrieved from [Link]
Centers for Disease Control and Prevention. (n.d.). Methylene chloride - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
Neumann, T. (n.d.). Isotopic Labeling – Possibilities and Limitations. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). 1910.1052 - Methylene chloride. Retrieved from [Link]
ResearchGate. (n.d.). Isotope Labeling Review Articles. Retrieved from [Link]
PubMed. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Retrieved from [Link]
MN.gov. (2025). Inspection procedures for occupational exposure to methylene chloride. Retrieved from [Link]
YouTube. (2020). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12. Retrieved from [Link]
Stability of Dichloromethane-13C: Storage, Degradation, and Quality Assurance
The following technical guide details the stability, storage, and quality assurance protocols for Dichloromethane-13C ( ). It is designed for researchers requiring high isotopic purity for mass spectrometry, NMR, and tra...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the stability, storage, and quality assurance protocols for Dichloromethane-13C (
). It is designed for researchers requiring high isotopic purity for mass spectrometry, NMR, and tracer studies.
Executive Summary
Dichloromethane-13C (
) is a stable isotopologue of methylene chloride, primarily used as a tracer in environmental studies, an internal standard in mass spectrometry, and a probe in metabolic flux analysis. While chemically robust, its high cost and specific analytical applications demand a storage protocol far more rigorous than that of generic reagent-grade solvents.
The primary threats to
stability are photo-oxidation (generating phosgene) and hydrolysis (generating hydrochloric acid). Unlike standard DCM, which is often stabilized with amylene (cyclohexene), labeled variants are frequently supplied neat to avoid interfering signals in NMR or MS. This lack of stabilization renders significantly more susceptible to degradation, necessitating a "Zero-Headspace, Cold-Dark" storage strategy.
Physicochemical & Isotopic Profile
Understanding the physical properties is essential for handling. The substitution of
with introduces a mass shift without significantly altering boiling point or volatility, but the isotopic enrichment must be preserved against dilution or exchange (though C-H exchange is negligible under neutral conditions).
Table 1: Comparative Properties
Property
Dichloromethane ()
Dichloromethane-13C ()
Impact on Storage/Handling
Molecular Weight
84.93 g/mol
~85.93 g/mol
Mass shift used for MS quantification.
Boiling Point
39.6°C
39.6°C (approx)
High Volatility: Risk of evaporation and headspace expansion.
Density
1.33 g/mL
~1.34 g/mL
Heavier than water; pools at bottom in biphasic systems.
To preserve the solvent, one must understand the causality of its breakdown. The two dominant pathways are Hydrolysis (moisture-driven) and Photo-oxidation (light/oxygen-driven).
The Phosgene Pathway (Photo-oxidation)
In the presence of oxygen and UV light, DCM undergoes radical decomposition. If the solvent is unstabilized (common for isotopes), this reaction proceeds unchecked, forming highly toxic phosgene (
) and HCl.
Mechanism:
Impact: Phosgene is an electrophile that can react with amine-containing analytes (e.g., peptides, alkaloids), creating carbamylated artifacts that confuse MS data.
The Acid Pathway (Hydrolysis)
Water intrusion leads to the slow formation of hydrochloric acid and formaldehyde.
Mechanism:
Impact: Acidification catalyzes the degradation of acid-sensitive compounds (e.g., acetals, epoxides) dissolved in the tracer.
Visualization: Degradation Pathways
The following diagram illustrates the cascade of failure if storage conditions are breached.
Figure 1: Mechanistic pathways of Dichloromethane-13C degradation leading to chemical impurities.
Storage Protocols (The "Cold-Dark-Dry" Standard)
To mitigate the pathways above, adopt the following storage hierarchy. This protocol assumes the material is unstabilized (neat), which is the worst-case scenario for stability.
Primary Containment
Vessel: Amber borosilicate glass vials.
Closure: Teflon (PTFE)-lined screw caps. Avoid rubber septa for long-term storage as DCM vapors can swell rubber and leach plasticizers (phthalates) into the expensive solvent.
Headspace: Minimize headspace. If a large bottle is opened, aliquot the remainder into smaller vials (e.g., 2 mL or 4 mL) to reduce oxygen availability.
Environmental Control[2][3]
Temperature: Store at 2°C to 8°C (Refrigerated).
Reasoning: Low temperature retards radical initiation and reduces vapor pressure, preventing seal failure.
Warning: Allow to warm to room temperature before opening to prevent condensation (water ingress).
Light: Absolute darkness. The amber vial is a secondary defense; the primary defense is a closed cabinet or box.
Desiccation: Store the vials inside a secondary container (e.g., a plastic desiccator or a jar with Drierite) to prevent moisture permeation through the cap threads.
Shelf Life
Unopened: 3–5 years if stored at 4°C in the dark.
Opened: 6–12 months.
Stabilized (Amylene): If the CoA confirms amylene presence, shelf life extends, but verify that amylene does not interfere with your specific assay.
Quality Assurance: A Self-Validating System
Before using ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
in a critical experiment, verify its integrity. Do not rely solely on the label date.
The "Quick Check" (Acidity Test)
Goal: Detect HCl accumulation.
Method:
Take a 0.5 mL aliquot of DCM-13C.
Add 0.5 mL of degassed water. Shake vigorously.
Test the aqueous layer with pH paper or add 1 drop of
solution.
Result: White precipitate (
) or acidic pH indicates degradation. Do not use.
The "Deep Dive" (NMR Verification)
Goal: Detect Phosgene and Amylene breakdown.
Method: Run a single-pulse
-NMR (decoupled).
Signals:
54.0 ppm: (Main Peak).
162-163 ppm: Phosgene (). Trace amounts here are critical warning signs.
10-40 ppm: Hydrocarbon impurities (plasticizers from caps).
Workflow: Go/No-Go Decision Tree
Use this logic flow to determine if your solvent batch is safe for use.
Figure 2: Quality Control Decision Matrix for Labeled Solvents.
Handling & Safety
Toxicity:
-DCM carries the same risks as natural DCM (suspected carcinogen). However, the risk of phosgene exposure from old, unstabilized bottles is a unique acute hazard.
Ventilation: Always handle in a fume hood.
Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or alkali metals.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Dichloromethane. PubChem. Available at: [Link]
Eawag Biocatalysis/Biodegradation Database. Dichloromethane Degradation Pathway. Eawag. Available at: [Link]
Protocols & Analytical Methods
Method
Protocol for using Dichloromethane-13C as a methylene donor
Application Note: High-Efficiency -Methylenation Using Dichloromethane- -labeled 1,3-benzodioxoles and related heterocycles. Abstract & Strategic Value The methylenedioxy motif (1,3-benzodioxole) is a pharmacophore found...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency
-Methylenation Using Dichloromethane-
-labeled 1,3-benzodioxoles and related heterocycles.
Abstract & Strategic Value
The methylenedioxy motif (1,3-benzodioxole) is a pharmacophore found in numerous blockbuster therapeutics (e.g., Tadalafil, Paroxetine, Piribedil). In metabolic profiling and structural elucidation, incorporating a Carbon-13 (
) label at the methylene bridge is a critical strategy. It provides a metabolically stable position for tracking ring opening (demethylenation) by Cytochrome P450 enzymes and serves as a distinct NMR handle.
This guide details the protocol for using Dichloromethane-
() as a methylene donor. Unlike diiodomethane or dibromomethane, dichloromethane is less reactive and highly volatile (b.p. ).[1][2] Consequently, standard open-flask reflux techniques result in poor yields and significant loss of the expensive isotope.
This protocol utilizes a Cesium Carbonate-mediated, Finkelstein-enhanced methodology in a sealed pressure vessel to maximize isotopic incorporation efficiency (>85%).
Vessel: Heavy-walled borosilicate pressure tube with a Teflon screw cap (Ace Glass or equivalent). Do NOT use standard round-bottom flasks.
Heating: Oil bath or aluminum heating block with precise temperature control.
Atmosphere: Argon or Nitrogen inert atmosphere.
Experimental Protocol: Synthesis of
-1,3-Benzodioxoles
This protocol describes the "Gold Standard" method for methylenating catechols. The use of Cesium Carbonate is non-negotiable for high yields; the large Cesium radius provides a "template effect" that favors the formation of the 5-membered dioxole ring over intermolecular polymerization.
Reaction Mechanism
The reaction proceeds via a double nucleophilic substitution (
). The addition of Sodium Iodide (NaI) facilitates an in situ Finkelstein reaction, transiently converting the poor electrophile () into the more reactive iodinated species ( or ).
Figure 1: Mechanistic pathway of the Cesium-mediated methylenation.
Step-by-Step Methodology
Step 1: Vessel Preparation
Oven-dry a 15 mL heavy-walled pressure tube.
Cool under a stream of Argon.
Step 2: Reagent Loading (The "Solids First" Rule)
Add the Catechol Substrate (1.0 equiv, e.g., 1.0 mmol).
Add Cesium Carbonate (
) (2.5 equiv, 2.5 mmol). Note: must be finely ground and dry.
Add Sodium Iodide (NaI) (0.1 equiv, 0.1 mmol). This is catalytic.
Add Anhydrous DMF (concentration 0.2 M relative to catechol, e.g., 5 mL).
Stir at room temperature for 10 minutes to allow partial deprotonation (solution usually darkens).
Step 3: Isotope Addition (Critical Step)
Cool the mixture to
(ice bath). This lowers the vapor pressure of the solvent.
Using a gas-tight syringe, add Dichloromethane-
(1.2 – 1.5 equiv).
Why 1.5 equiv? While 1.0 is stoichiometric, the volatility of DCM means some stays in the headspace. 1.5 ensures the liquid phase remains saturated.
IMMEDIATELY seal the pressure tube tightly.
Step 4: The Reaction
Transfer the sealed vessel to a pre-heated oil bath at
.
Stir vigorously (1000 RPM). The high temperature is required to overcome the poor leaving group ability of chloride.
Time: 4 to 12 hours. Monitor by TLC or LC-MS.
Safety Note: The internal pressure will rise. Ensure a blast shield is in place.
before opening (prevents residual DCM-13C from spraying).
Filter the mixture through a Celite pad to remove inorganic salts (
, ). Wash the pad with Ethyl Acetate.
Partition the filtrate between Ethyl Acetate and Water.
Wash the organic layer with Water (
) to remove DMF (crucial for clean NMR).
Dry over
, filter, and concentrate.
Purification: Silica gel chromatography. Benzodioxoles are typically non-polar.
Analytical Validation
Successful incorporation of the label must be validated using NMR.
Technique
Observation
Interpretation
NMR
Doublet at 5.9 – 6.1 ppm
The methylene protons split by the large one-bond coupling to . ()
NMR
Enhanced Singlet at 101 – 102 ppm
Confirming the presence of the labeled methylene bridge.
HRMS
mass shift
Mass corresponds to the isotope incorporation.
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for common methylenation failures.
Issue: Polymerization. If you observe a baseline streak on TLC, the concentration is too high. Dilute the reaction to 0.1 M to favor intramolecular cyclization over intermolecular polymerization.
Issue: Stalled Reaction. If starting material remains after 12 hours, add another 0.5 equiv of
and 0.1 equiv of NaI. Do not add more DCM-13C unless the vessel leaked.
References
Bashall, A. P., & Collins, J. F. (1975). Tetrahedron Letters, 16(40), 3489-3490.
Cesium Carbonate Effect:
Fessard, T. C., et al. (2010).[7] "Cesium Carbonate Mediated Alkylation." Chemical Communications.
Use of Dichloromethane as Methylene Donor:
Zheng, W., et al. (2007). "Dichloromethane as a Methylene Synthon." Chemical Communications, 5149-5151.
Dichloromethane-13C solvent preparation for protein NMR studies
Application Note: Preparation of Dichloromethane-13C Solvent Systems for Reverse Micelle Protein NMR Executive Summary & Scientific Rationale Subject: Preparation of anhydrous Dichloromethane (DCM) solvent systems—specif...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preparation of Dichloromethane-13C Solvent Systems for Reverse Micelle Protein NMR
Executive Summary & Scientific Rationale
Subject: Preparation of anhydrous Dichloromethane (DCM) solvent systems—specifically utilizing
-labeled or Deuterated () isotopologues—for the encapsulation of proteins in Reverse Micelles (RMs).
Core Application:
Solution NMR of large proteins (>25 kDa) is traditionally limited by slow rotational correlation times (
), leading to rapid relaxation and line broadening. Encapsulating proteins in reverse micelles dissolved in low-viscosity fluids (like Dichloromethane) dramatically reduces , sharpening spectral linewidths and enabling high-resolution studies of large assemblies.[1]
The Role of Dichloromethane-13C (
):
While Dichloromethane- () is the standard for deuterium locking, Dichloromethane-13C is a specialized probe solvent used to:
Map Solvation Shells: Detect solvent-protein interactions via intermolecular NOEs between the solvent
and protein protons.
Dynamic Nuclear Polarization (DNP): Act as a polarization transfer medium in hyperpolarization experiments.
Solvent Dynamics: Quantify solvent penetration into hydrophobic pockets.
Critical Safety & Pre-requisites
Hazards: Dichloromethane is a volatile carcinogen and neurotoxin. It permeates standard nitrile gloves rapidly.
PPE: Use PVA (Polyvinyl alcohol) or Silver Shield/4H gloves. Standard nitrile offers <5 mins protection.
Ventilation: All steps must be performed in a certified chemical fume hood.
Isotope Selection Guide:
Solvent Type
Isotope Label
Primary Utility
Cost/Availability
Standard Lock
Dichloromethane- ()
Field frequency lock; background suppression.
Moderate / High
Probe Solvent
Dichloromethane- ()
Solvent-protein NOE mapping; DNP studies.
Very High / Custom
Dual Label
Dichloromethane-
Simultaneous lock and carbon-detected solvent dynamics.
Extremely High
Protocol: Solvent Purification & Surfactant System Preparation
Objective: Prepare an anhydrous, degassed DCM solvent system capable of sustaining stable Reverse Micelles (RMs). Water content control is the critical variable (
Desiccant: Activated 3Å or 4Å Molecular Sieves (baked at 200°C for 4h).
Inert Gas: Dry Nitrogen or Argon.
Step-by-Step Methodology:
1. Solvent Drying (Critical for
control)
Commercially supplied isotopes often contain trace water that destabilizes RMs.
Add activated molecular sieves (10% w/v) to the DCM stock bottle inside a glovebox or under an inert gas stream.
Allow to stand for >24 hours.
Validation: Verify water content is <10 ppm using Karl Fischer titration or by checking the water proton signal in a pre-scan.
2. Surfactant Stock Preparation
Weigh the surfactant (e.g., AOT) into a clean glass vial.
Dissolution: Add the dried Dichloromethane-13C to achieve a surfactant concentration of 50–200 mM (depending on the target
).
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove particulate matter (dust causes magnetic susceptibility artifacts).
3. Degassing
Dissolved oxygen is paramagnetic and accelerates
/ relaxation.
Freeze-Pump-Thaw:
Freeze the DCM/Surfactant solution in liquid nitrogen.
Apply vacuum to remove headspace gas.
Thaw in warm water.
Repeat 3x.
Alternative: Gently bubble dry Argon through the solvent for 15 minutes (less effective but sufficient for standard HSQC).
Protocol: Protein Encapsulation (The "Injection Method")
This method is superior to phase transfer for minimizing protein denaturation.
1. Aqueous Sample Prep
Prepare protein in a low-salt buffer (e.g., 20 mM MES, pH 6.0). High salt (>100 mM) interferes with surfactant headgroups.
Concentrate protein to ~2–5 mM (high concentration is required because the aqueous phase will be diluted ~20-fold).
2. Encapsulation
Place the surfactant/DCM solution (from Step 3) into the NMR tube.
Microliter Injection: Using a gas-tight Hamilton syringe, inject the calculated volume of aqueous protein solution directly into the DCM phase.
Calculation:
.
Target
: Typically 8–12 for stable encapsulation.
Homogenization: Cap the tube and vortex vigorously until the solution becomes optically clear. Turbidity indicates phase separation or aggregate formation.
Visualization: The Encapsulation Workflow
Caption: Workflow for generating protein-encapsulated reverse micelles in
-DCM. Note the critical drying step to prevent phase separation.
Data Interpretation & Validation
Viscosity & Tumbling Comparison:
The primary advantage of DCM is the reduction in rotational correlation time (
-DCM and protein surface protons indicate solvent accessibility.
Absence: Indicates the surfactant shell is impermeable or the protein core is dry.
References
Wand, A. J., et al. (1998). "Encapsulation of proteins in low-viscosity fluids for NMR spectroscopy." Nature Structural Biology, 5, 534–537.
Valentine, K. G., et al. (2010).[2] "Reverse micelle encapsulation of membrane-anchored proteins for solution NMR spectroscopy." Journal of the American Chemical Society, 132(9), 3140-3147.
Nucci, N. V., et al. (2014). "Structure and dynamics of water confined in reverse micelles." Journal of Magnetic Resonance, 241, 137-147.[3]
Fuglestad, B., et al. (2019). "Reverse Micelle Encapsulation of Proteins for NMR Spectroscopy." Methods in Enzymology, 615, 31-65.
Environmental isotopic fingerprinting with Dichloromethane-13C
Application Note: Environmental Isotopic Fingerprinting & Source Apportionment of Dichloromethane (DCM) Executive Summary Dichloromethane (DCM), a widely used solvent in pharmaceutical manufacturing and paint stripping,...
Dichloromethane (DCM), a widely used solvent in pharmaceutical manufacturing and paint stripping, is a ubiquitous groundwater contaminant. Distinguishing between sources (e.g., recent pharmaceutical discharge vs. legacy industrial plumes) and verifying natural attenuation (biodegradation) is critical for site management.
This guide details the application of Compound-Specific Isotope Analysis (CSIA) targeting Carbon-13 (
C) signatures in DCM. It covers two distinct methodologies:
Natural Abundance Fingerprinting: Measuring the evolution of stable isotope ratios (
C) to quantify biodegradation (Rayleigh fractionation).
C as a highly specific internal standard or metabolic tracer.
Part 1: The Mechanistic Basis of Isotopic Fingerprinting
Kinetic Isotope Effect (KIE)
Isotopic fingerprinting relies on the Kinetic Isotope Effect. Enzymes involved in DCM degradation preferentially break bonds containing the lighter isotope (
C) because the vibrational energy required to reach the transition state is lower than for the heavier isotope (C).
Result: As biodegradation proceeds, the remaining DCM pool becomes progressively enriched in
C (less negative C value).
Quantification: This enrichment is described by the Rayleigh equation, allowing researchers to calculate the extent of biodegradation (
) without needing to capture the breakdown products.
Degradation Pathways & Fractionation Factors
Different microbial communities degrade DCM via distinct enzymatic pathways, often resulting in characteristic isotopic enrichment factors (
).
Aerobic Pathway (Methylotrophs): Utilizes glutathione-dependent dehalogenases (e.g., Hyphomicrobium, Methylobacterium).[1] This pathway typically exhibits large carbon fractionation (
to ).
Anaerobic Pathway (Dehalobacter): Occurs via fermentation or reductive dechlorination. Fractionation is often distinct, and recent studies on Dehalobacter indicate specific fractionation patterns useful for anaerobic aquifer assessment.
Diagram 1: DCM Degradation Pathways
Caption: Divergent biodegradation pathways for DCM.[2][3][4] Aerobic pathways (green) typically yield higher carbon isotope fractionation than anaerobic fermentation (red).
Part 2: Protocol A - CSIA (Natural Abundance)
Objective: Determine if DCM attenuation in groundwater is due to biodegradation or dilution.
Sampling & Preservation
Vessels: 40 mL VOA (Volatile Organic Analysis) vials with Teflon-lined septa.
Preservation: Acidify to pH < 2 with HCl to stop biological activity immediately upon collection.
Storage: 4°C, dark. Headspace-free to prevent volatilization loss (which causes artificial fractionation).
Analytical Workflow (GC-IRMS)
The standard for measuring
C in volatile organics is Gas Chromatography coupled to Isotope Ratio Mass Spectrometry via a Combustion Interface.
Extraction: Purge and Trap (P&T) is preferred over SPME for sensitivity.
DCM elutes and passes through a reactor (Ni/Pt/Cu) at 940°C-1000°C.
Reaction:
.
Critical Step: Water and HCl must be removed (Nafion membrane) before entering the IRMS.
Detection (IRMS):
Faraday cups measure masses 44 (
), 45 (), and 46 ().
Data Interpretation (Rayleigh Plot)
To validate biodegradation, plot the isotope data using the Rayleigh Linearized equation:
Or in delta notation:
: Isotope signature at time (or down-gradient well).
: Initial source signature.
: Fraction of substrate remaining ().
: Enrichment factor (slope of the line).
Table 1: Interpretation of Isotope Data
Observation
C Trend
Conclusion
Concentration , C constant
Flat line
Dilution/Sorption (Non-destructive). No mass removal.
Concentration , C increases
Positive slope
Biodegradation occurring.
Concentration Constant, C constant
Flat line
Plume is stable; no degradation.
Part 3: Protocol B - Using Labeled DCM-13C
Objective: Use synthetic Dichloromethane-
C (99 atom% C) for precise quantification or definitive metabolic tracing.
Application 1: Isotope Dilution Mass Spectrometry (IDMS)
For pharmaceutical wastewater or complex matrices, matrix effects can suppress ionization. Using labeled DCM-
C as an internal standard corrects for this.
Standard: Dichloromethane-
C (e.g., Sigma-Aldrich or Cambridge Isotope Labs).
Methodology (Based on EPA Method 1624):
Spike every sample with a known amount of DCM-
C prior to extraction.
Analyze via GC-MS (Single Quadrupole is sufficient).
Quantification: Calculate the Response Factor (RF) based on the ratio of the native DCM area (m/z 84) to the labeled DCM-
C area (m/z 85 or 87 depending on Cl isotopologue monitored).
Benefit: Since the labeled standard experiences the exact same extraction losses and matrix suppression as the analyte, the calculated concentration is highly accurate.
Application 2: Microcosm Tracer Studies
To prove that a specific microbial community (e.g., in a bioreactor) is degrading DCM, add highly enriched DCM-
C.
Setup: Anaerobic serum bottles with site groundwater/sludge.
Spike: Add DCM-
C (final conc. ~5-10 mg/L).
Monitor: Measure the headspace for
(if mineralized) or labeled acetate (if fermented).
Validation: A rapid increase in
(mass 45) confirms complete mineralization and rules out volatilization.
Diagram 2: Analytical Decision Matrix
Caption: Workflow for selecting between Natural Abundance CSIA (Green) and Labeled IDMS (Red) based on experimental goals.
References
U.S. Environmental Protection Agency (EPA). (2008). A Guide for Assessing Biodegradation and Source Identification of Organic Ground Water Contaminants using Compound Specific Isotope Analysis (CSIA). EPA 600/R-08/148. Link
Hunkeler, D., et al. (2009). Isotope Fractionation of Carbon and Chlorine during Microbial Degradation of Dichloromethane.[6][7] Environmental Science & Technology, 43(9), 3150–3156. Link
U.S. Environmental Protection Agency (EPA). (1989). Method 1624, Revision B: Volatile Organic Compounds by Isotope Dilution GC/MS.Link
Justicia-Leon, S. D., et al. (2012). Dichloromethane Fermentation by a Dehalobacter sp. in an Enrichment Culture Derived from Pristine River Sediment. Applied and Environmental Microbiology, 78(4), 1288–1291. Link
USGS. (2004). Compound-Specific Isotope Analysis (CSIA) of Plumes of Volatile Organic Compounds.Link
Application Notes and Protocols: One-Pot Synthesis of ¹³C-Labeled Heterocycles with DCM-¹³C
For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of ¹³C-Labeled Heterocycles in Modern Drug Discovery Heterocyclic scaffolds are fundamental building blocks in medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of ¹³C-Labeled Heterocycles in Modern Drug Discovery
Heterocyclic scaffolds are fundamental building blocks in medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structures.[1][2] The precise understanding of a drug candidate's metabolic fate, pharmacokinetic profile, and mechanism of action is paramount for successful clinical development. Isotopic labeling, particularly with the stable isotope carbon-13 (¹³C), offers a powerful and unambiguous tool for these investigations.[3] By strategically incorporating ¹³C atoms into a molecule, researchers can trace its journey through biological systems using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing invaluable insights into metabolic pathways and drug-receptor interactions.[4][5][6]
Traditionally, the synthesis of ¹³C-labeled compounds involves multi-step processes that can be time-consuming and costly. One-pot multicomponent reactions have emerged as an efficient and atom-economical alternative for the synthesis of complex molecules, including heterocycles.[7][8] This application note presents a detailed protocol and mechanistic insights for the one-pot synthesis of ¹³C-labeled heterocycles, specifically focusing on the use of ¹³C-dichloromethane (DCM-¹³C) as a versatile and efficient C1 source. This approach allows for the direct incorporation of a ¹³C-labeled carbon atom into the heterocyclic core, streamlining the synthesis of isotopically labeled pharmaceutical building blocks.
Core Principle: Leveraging ¹³C-DCM in a One-Pot Annulation Strategy
Dichloromethane, commonly utilized as a solvent, can also serve as a reactive C1 electrophile in the presence of a suitable catalyst and nucleophiles.[9] This reactivity can be harnessed for the construction of heterocyclic rings. In the context of isotopic labeling, commercially available ¹³C-dichloromethane provides a direct and efficient means to introduce a ¹³C atom at a specific position within the heterocycle.
This guide will focus on the synthesis of [2-¹³C]-benzimidazoles as a primary example, a privileged scaffold in numerous pharmaceutical agents. The proposed one-pot reaction involves the condensation of an o-phenylenediamine with ¹³C-dichloromethane, facilitated by a catalyst to promote the cyclization and formation of the imidazole ring.
Proposed Reaction Scheme & Mechanism
The one-pot synthesis of [2-¹³C]-benzimidazoles from o-phenylenediamines and ¹³C-dichloromethane is proposed to proceed through the in-situ generation of a ¹³C-labeled one-carbon electrophile, which subsequently undergoes condensation and cyclization.
Caption: General scheme for the one-pot synthesis of [2-¹³C]-benzimidazoles.
The proposed mechanism, illustrated below, likely involves the initial formation of a highly reactive ¹³C-labeled electrophilic species from ¹³C-DCM. This intermediate is then attacked by the nucleophilic amino groups of the o-phenylenediamine, leading to a cascade of reactions culminating in the formation of the aromatic benzimidazole ring.
Caption: Proposed mechanistic pathway for the formation of [2-¹³C]-benzimidazoles.
Experimental Protocols
Protocol 1: One-Pot Synthesis of [2-¹³C]-Benzimidazole
This protocol describes a general procedure for the synthesis of [2-¹³C]-benzimidazole from o-phenylenediamine and ¹³C-dichloromethane.
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add o-phenylenediamine (108.14 mg, 1.0 mmol) and CuI (19.0 mg, 0.1 mmol).
Seal the flask with a septum and purge with argon for 10 minutes.
Add anhydrous DMF (5 mL) via syringe.
Add ¹³C-Dichloromethane (94.5 mg, 1.1 mmol) via syringe.
Add DBU (334.9 mg, 2.2 mmol) dropwise via syringe at room temperature.
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure [2-¹³C]-benzimidazole.
Expected Outcome:
Yield: 50-70%
Appearance: White to off-white solid
¹³C Isotopic Enrichment: >99% at the C2 position.
Protocol 2: Characterization of [2-¹³C]-Benzimidazole
Accurate characterization is crucial to confirm the successful synthesis and isotopic labeling of the target compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton spectrum will confirm the overall structure of the benzimidazole. The proton at the C2 position will exhibit a large one-bond coupling constant (¹JCH) with the ¹³C nucleus, resulting in a characteristic doublet.
¹³C NMR: The carbon spectrum is the most direct evidence of successful labeling. A significantly enhanced signal will be observed for the C2 carbon (around 141 ppm), confirming the incorporation of the ¹³C isotope.[10][11][12][13][14]
2. Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the labeled compound. The molecular ion peak will be shifted by +1 m/z unit compared to the unlabeled benzimidazole, corresponding to the mass of the ¹³C isotope.
Increase reaction time or temperature. Screen different catalysts (e.g., Pd-based) or bases (e.g., K₂CO₃).
Decomposition of starting materials or product
Use milder reaction conditions. Ensure strict anhydrous and inert atmosphere.
Low Isotopic Incorporation
Contamination with unlabeled DCM
Use high-purity ¹³C-DCM. Ensure all glassware is thoroughly dried.
Side Product Formation
Non-selective reaction
Optimize the stoichiometry of reagents. Screen different solvents.
Broader Applications and Future Directions
The one-pot synthesis of ¹³C-labeled heterocycles using ¹³C-DCM is a versatile strategy that can be extended to a variety of other important heterocyclic systems, such as:
Quinazolinones: By reacting 2-aminobenzamides with ¹³C-DCM, [2-¹³C]-quinazolinones can be synthesized, providing access to labeled analogues of various bioactive compounds.
Imidazopyridines: Starting from 2,3-diaminopyridine, this methodology can be applied to synthesize labeled imidazopyridines, a scaffold present in numerous pharmaceuticals.
Further research into optimizing catalytic systems and expanding the substrate scope will undoubtedly enhance the utility of this method for the rapid and cost-effective production of ¹³C-labeled compounds for advanced pharmaceutical research and development.
References
Wan, J., Gan, S., Wu, J., & Pan, Y. (2009). Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines. Green Chemistry, 11(10), 1633-1637.
Yadav, J. S., Reddy, B. V. S., Kumar, G. M., & Madan, C. (2001). A novel method for the synthesis of benzimidazoles. Synlett, 2001(10), 1535-1536.
Rithe, S. R., Jagtap, R. S., & Ubarhande, S. S. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. RASAYAN Journal of Chemistry, 8(2), 213-217.
Sharma, P., & Kumar, A. (2012). Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 332-340.
Venkateswarlu, Y., Kumar, S. R., & Leelavathi, P. (2012). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. Chemistry Central Journal, 6(1), 116.
Ott, I., & Gust, R. (2007). ¹³C-labeled compounds in drug discovery and development. Journal of Labeled Compounds and Radiopharmaceuticals, 50(5-6), 389-390.
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). The Royal Society of Chemistry.
El Kihel, A., et al. (2007). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, 45(10), 875-878.
ResearchGate. (n.d.). ¹³C-NMR spectral data for some of the prepared compounds(Ia-c).
Giraudeau, P., et al. (2022). Analysis of Metabolic Pathways by ¹³C-Labeled Molecular Probes and HRMAS Nuclear Magnetic Resonance Spectroscopy: Isotopologue I. Analytical Chemistry, 94(23), 8196-8204.
Lewis, I. A., et al. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical Chemistry, 82(11), 4558-4563.
ResearchGate. (n.d.). ¹³C-NMR spectra of benzimidazole salt 2e in CDCl₃.
Reddy, T. J., et al. (2007). Multi-catalysis Reactions: Direct Organocatalytic Sequential One-pot Synthesis of Highly Functionalized Cyclopenta[b]chromen-1-ones. Organic & Biomolecular Chemistry, 5(21), 3568-3570.
Bock, C., et al. (2024). ¹³C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers in Marine Science, 11.
Anton, A. A., et al. (2023). Synthesis of ¹³C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 21(46), 9345-9350.
Pozas, J., et al. (2020).
Prasad, K. R., & Reddy, B. M. (2013). Cascade Synthesis of N-Heterocyclic Compounds through One-Pot MCR over CuII−Hydrotalcite Catalyst.
Ananiev, A. V., et al. (2020). Efficient labeling of organic molecules using ¹³C elemental carbon: universal access to ¹³C₂-labeled synthetic building blocks, polymers and pharmaceuticals. Organic Chemistry Frontiers, 7(4), 638-647.
Dal Molin, M., et al. (2016). ¹³C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system.
Giske, A., et al. (2012). Identification of metabolites from 2D ¹H-¹³C HSQC NMR using peak correlation plots.
Wang, Y., et al. (2024). Feedstock chemical dichloromethane as the C1 source for the chemoselective multicomponent synthesis of valuable 1,4,2-dioxazoles.
Gonzalez, J. A., et al. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry.
Technical Support Center: Recovering Dichloromethane-13C from Reaction Mixtures via Distillation
Welcome to the technical support center for the recovery of Dichloromethane-13C (¹³CH₂Cl₂) from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who utilize isotop...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the recovery of Dichloromethane-13C (¹³CH₂Cl₂) from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who utilize isotopically labeled solvents and require efficient, high-purity recovery methods. As the cost and availability of labeled compounds are critical considerations in modern research, mastering the technique of distillation for solvent recovery is not just a matter of good laboratory practice, but also one of economic prudence and sustainability.
This document provides in-depth technical guidance in a user-friendly question-and-answer format, addressing common challenges and offering field-proven solutions to ensure the integrity of your valuable ¹³CH₂Cl₂.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of Dichloromethane-13C that are relevant to its distillation?
A1: The physical properties of Dichloromethane-13C are very similar to those of its unlabeled counterpart. The primary difference is a slightly higher molecular weight and density due to the presence of the ¹³C isotope. These differences, however, do not significantly alter the boiling point, which is the most critical parameter for distillation.
Table 1: Physical Properties of Dichloromethane and Potential Impurities
Note: The boiling point of Dichloromethane-13C is expected to be very close to that of natural abundance dichloromethane. Precise values may vary slightly based on isotopic purity.
Q2: Why is fractional distillation often recommended over simple distillation for recovering ¹³CH₂Cl₂?
A2: Fractional distillation is recommended when separating liquids with close boiling points (less than 70°C apart).[3] While the boiling point of ¹³CH₂Cl₂ is significantly different from many high-boiling point reaction components, it can be close to other volatile impurities or co-solvents. Fractional distillation utilizes a fractionating column, which provides a large surface area (through glass beads, rings, or structured packing) for repeated vaporization and condensation cycles.[3] Each cycle, or "theoretical plate," enriches the vapor with the more volatile component, leading to a much better separation and higher purity of the recovered ¹³CH₂Cl₂.[3]
Q3: What are the common impurities I might encounter in my crude ¹³CH₂Cl₂ mixture?
A3: Impurities can originate from the reaction itself or from the manufacturing process of the dichloromethane. Common impurities include:
Water: From aqueous workups or atmospheric moisture.
Other Solvents: Such as methanol, ethanol, or hexane, which may be used in the reaction or purification steps.[4]
Reaction Byproducts: Both volatile and non-volatile organic compounds.
Decomposition Products: Dichloromethane can decompose at high temperatures or in the presence of certain metals to form compounds like formaldehyde or hydrogen chloride.
Related Chlorinated Solvents: Chloroform and carbon tetrachloride can be present from the industrial production of dichloromethane.[1]
Q4: Are there any safety concerns I should be aware of when distilling ¹³CH₂Cl₂?
A4: Yes, Dichloromethane is a hazardous chemical and requires careful handling.[5][6] Key safety precautions include:
Ventilation: Always work in a well-ventilated area, preferably within a fume hood.[5][6]
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, gloves (note that dichloromethane can penetrate standard nitrile gloves quickly; consider double gloving or using more resistant glove materials), and a lab coat.[5][7]
Toxicity: Dichloromethane is a suspected carcinogen and can cause irritation to the skin, eyes, and respiratory tract.[8] Acute inhalation can lead to neurological effects.[9]
Thermal Decomposition: Avoid excessive heating, as dichloromethane can decompose to produce toxic gases like phosgene and hydrogen chloride.[8]
Always consult the Safety Data Sheet (SDS) for dichloromethane before beginning any work.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the distillation of Dichloromethane-13C.
Problem 1: Low Recovery Yield of ¹³CH₂Cl₂
Possible Cause A: Inefficient Condensation. The low boiling point of dichloromethane (around 40°C) means that vapors can easily pass through the condenser without liquefying if the cooling is inadequate.
Solution: Ensure a steady and sufficient flow of cold water through your condenser. For very volatile mixtures, consider using a refrigerated circulator to maintain a lower coolant temperature. Placing the receiving flask in an ice bath can also help to minimize losses of the distilled solvent.[4]
Possible Cause B: Leaks in the Apparatus. Any leaks in the distillation setup will allow the volatile ¹³CH₂Cl₂ vapor to escape.
Solution: Carefully check all glass joints and connections. Ensure they are properly sealed. Using high-quality ground glass joints with appropriate grease (if compatible with your chemistry) or PTFE sleeves can prevent leaks.
Possible Cause C: Azeotrope Formation. Dichloromethane can form azeotropes (mixtures with a constant boiling point) with other solvents, most notably water and methanol.[10][11] This can lead to co-distillation and an apparent loss of pure ¹³CH₂Cl₂.
Solution: Pre-dry the crude mixture with a suitable drying agent like anhydrous magnesium sulfate or calcium chloride before distillation.[4] If a methanol azeotrope is suspected, extractive distillation with a third component might be necessary in more advanced applications.
Problem 2: The Recovered ¹³CH₂Cl₂ is Contaminated
Possible Cause A: Bumping of the Distillation Mixture. Sudden, violent boiling (bumping) can splash the non-volatile components of the reaction mixture into the condenser, contaminating your distillate.
Solution: Use boiling chips or a magnetic stir bar to ensure smooth boiling.[12] Maintain a steady and controlled heating rate.
Possible Cause B: Distillation Rate is Too High. Distilling too quickly does not allow for proper equilibration between the liquid and vapor phases in the fractionating column, leading to poor separation.
Solution: Reduce the heating rate to allow a slow and steady collection of the distillate. A good rule of thumb is to collect the distillate at a rate of 1-2 drops per second.
Possible Cause C: Inefficient Fractional Distillation Column. The column may not have enough theoretical plates to separate the ¹³CH₂Cl₂ from impurities with close boiling points.
Solution: Use a longer fractionating column or one with a more efficient packing material. Ensure the column is well-insulated to maintain the temperature gradient.
Problem 3: The Distillation is "Stuck" or the Temperature Fluctuates
Possible Cause A: Insufficient Heating. The heating mantle may not be providing enough energy to bring the mixture to a boil and sustain vaporization.
Solution: Gradually increase the temperature of the heating mantle. Ensure good thermal contact between the flask and the heating element.
Possible Cause B: Presence of Multiple Components with Different Boiling Points. As one component finishes distilling, the temperature may drop before rising again to the boiling point of the next component.
Solution: This is expected during fractional distillation. Collect the different fractions in separate receiving flasks. The fraction that distills at a constant temperature around 40°C will be your purified ¹³CH₂Cl₂.
Visualizing the Process
Workflow for ¹³CH₂Cl₂ Recovery
Caption: A flowchart of the key stages in recovering Dichloromethane-13C.
Troubleshooting Decision Tree
Caption: A decision tree for diagnosing and resolving common distillation problems.
Experimental Protocol: Fractional Distillation of Dichloromethane-13C
This protocol outlines a standard procedure for recovering ¹³CH₂Cl₂ from a typical organic reaction mixture.
1. Pre-Distillation Workup:
a. Quenching and Extraction: Following the completion of your reaction, perform any necessary aqueous workup to remove water-soluble impurities. Extract your product with the crude Dichloromethane-13C.
b. Drying: Transfer the organic layer containing the ¹³CH₂Cl₂ to a clean, dry Erlenmeyer flask. Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂), until the drying agent no longer clumps together.[4] Gently swirl the flask for 10-15 minutes.
c. Filtration: Decant or filter the dried solution to remove the drying agent.
2. Assembling the Fractional Distillation Apparatus:
a. Place a round-bottom flask of an appropriate size (it should be half to two-thirds full with the solution to be distilled) in a heating mantle.[12]
b. Add a magnetic stir bar or a few boiling chips to the flask.[12]
c. Attach a fractionating column (e.g., a Vigreux column) to the round-bottom flask. For better separation, a packed column can be used.
d. Place a distillation head (still head) on top of the fractionating column.
e. Insert a thermometer into the still head, ensuring the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.[3]
f. Attach a condenser to the side-arm of the still head and secure it with clamps. Connect the lower inlet of the condenser to a cold water source and the upper outlet to a drain.
g. Connect a collection adapter to the end of the condenser and place a pre-weighed, clean, and dry receiving flask underneath. It is advisable to cool the receiving flask in an ice bath to minimize solvent loss.[4]
3. The Distillation Process:
a. Turn on the cooling water to the condenser.
b. Begin stirring the solution in the distillation flask if using a magnetic stirrer.
c. Gradually apply heat to the distillation flask.
d. Observe the mixture as it begins to boil. You will see a condensation ring rise slowly up the fractionating column.
e. The temperature on the thermometer will rise and should stabilize at the boiling point of the most volatile component. Discard any initial low-boiling point forerun.
f. When the temperature holds steady at approximately 39-41°C, place your clean, pre-weighed receiving flask to collect the ¹³CH₂Cl₂ fraction.
g. Continue distillation at a slow, steady rate (1-2 drops per second) while the temperature remains constant.
h. If the temperature begins to rise significantly above 41°C or drops, it indicates that the ¹³CH₂Cl₂ has been distilled. Stop the distillation by removing the heating mantle.
4. Post-Distillation Analysis and Storage:
a. Purity Assessment: The purity of the recovered ¹³CH₂Cl₂ should be assessed. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for determining chemical purity and identifying any contaminants.[13] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the isotopic purity.[14][15]
b. Storage: Store the purified Dichloromethane-13C in a tightly sealed amber glass bottle in a cool, dry, and dark place to prevent decomposition and contamination with water.
By following this guide, you can confidently and efficiently recover high-purity Dichloromethane-13C from your reaction mixtures, optimizing your laboratory's resources and ensuring the quality of your research.
References
How to Separate Dichloromethane (DCM, Methylene Chloride)
Solved This remote activity describes an experiment in which | Chegg.com. (2021). Chegg.
Process for recovering methylene dichloride from multi-component mixed... - Google Patents. (n.d.).
Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (n.d.). University of Rochester Department of Chemistry.
Dichloromethane Safety Measures and Best Practices: A Guide for Lab Professionals. (n.d.). Lab Manager.
Method for testing and analyzing high-purity dichloromethane - Google Patents. (n.d.).
Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purific
Bhattacharya, S., Oliver, E., Puranam, D. H., & Roemer, S. C. (n.d.). Thermo Fisher Scientific – Global Chemicals, One Reage. Thermo Fisher Scientific.
Simple method for separation of dichloromethane and dibenzylether? (2021).
Distillation of Dichloromethane (Methylene Chloride) - YouTube. (2011). YouTube.
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics.
DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride) - ORS. (n.d.). National Institutes of Health Office of Research Services.
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (n.d.). KGROUP.
Solvent Recycling and Azeotropes. (n.d.). University of Wisconsin-Madison.
In high-field NMR spectroscopy, residual water in Dichloromethane-d2 (
) is more than a cosmetic nuisance; it is a source of chemical exchange broadening and catalytic decomposition. While Dichloromethane is not miscible with bulk water, it is hygroscopic enough to absorb atmospheric moisture during sample preparation, appearing as a singlet around 1.52 ppm (variable).
For 13C-labeled Dichloromethane or standard
samples, the presence of water can obscure critical signals and, more dangerously, generate Hydrochloric Acid (HCl) via hydrolysis over time, degrading acid-sensitive analytes.
Diagnostic: Identifying the Impurity
Before attempting remediation, confirm the impurity identity using the chemical shift data below.[1]
is not fixed. It can shift downfield (higher ppm) if hydrogen-bonding solutes are present.[3]
Standard Remediation: The Molecular Sieve Protocol
For most stable organic compounds, the addition of activated molecular sieves directly to the NMR tube is the most effective "in-situ" drying method.
Why Type 3A Sieves? (The Causality)
While Type 4A sieves are standard for drying bulk Dichloromethane solvent, Type 3A is recommended for prepared samples containing valuable analytes.
Pore Size: Type 3A has a pore size of ~3 Å.[4][5] Water (kinetic diameter ~2.65 Å) enters and is trapped.
Analyte Protection: Most organic drug candidates are >3 Å. Using 4A sieves (4 Å pore) risks adsorbing your actual compound onto the sieve, lowering sample concentration. 3A excludes the analyte while trapping water [2].
Activation (Critical): Commercial sieves are wet. Bake sieves at 250°C - 300°C overnight under vacuum. Failure to do this will ADD water to your sample.
Cooling: Cool in a vacuum desiccator under Argon/Nitrogen.
Addition: Add 5-10 beads directly to the NMR tube containing the dissolved sample.
Equilibration: Cap the tube tightly. Allow to stand for 15–30 minutes. Shake gently once.
Analysis: The beads will sink to the bottom (density of sieves > density of
, 1.36 g/mL). They generally do not interfere with the receiver coil window in standard 5mm tubes.
Figure 1: Critical path for activating and using molecular sieves.[7] Using unactivated sieves is the most common cause of failure.
Advanced Remediation: Acid-Sensitive Samples
Dichloromethane decomposes over time, especially when exposed to light, forming low levels of Hydrochloric Acid (HCl).
If your analyte is acid-sensitive (e.g., acetals, silyl enol ethers), Molecular Sieves are insufficient because they are slightly acidic/neutral and do not neutralize HCl.
Protocol B: Basic Alumina Filtration
Mechanism: Basic alumina acts as a scavenger, neutralizing HCl and adsorbing water simultaneously.
Preparation: Prepare a small Pasteur pipette. Plug the bottom with cotton.
Packing: Fill with ~2-3 cm of Basic Activated Alumina (Brockmann Grade I).
Filtration: Pass the
solvent through this plug before dissolving your sample.
Dissolution: Dissolve your analyte in the now neutralized, dry solvent.
Warning: Do not pass the dissolved analyte through alumina unless you are certain it will not adhere to the matrix. Always treat the solvent first.
Troubleshooting Decision Tree
Use this logic flow to determine the correct drying method for your specific experiment.
Figure 2: Selection logic for drying methods based on analyte stability and size.
Frequently Asked Questions (FAQ)
Q: Can I use Silica Gel to dry the sample?A: No. Silica gel is acidic and contains significant bound water. It will likely increase the water content of anhydrous
and potentially degrade sensitive compounds.
Q: Why does the water peak shift in my spectrum?A: The chemical shift of water is concentration and temperature-dependent.[1] In
, it typically appears at 1.52 ppm, but if your sample contains Hydrogen Bond Acceptors (like amines or ketones), the water peak will shift downfield (to higher ppm, e.g., 1.8 - 2.0 ppm) due to H-bonding interactions [1].
Q: How do I store
to prevent this?A: Store the bulk bottle over activated 4A molecular sieves in a dark cabinet (to prevent photolytic decomposition to HCl). Wrap the threads of the cap with Parafilm or Teflon tape after every use.
References
Fulmer, G. R., et al. (2010).[3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.
Williams, D. B. G., & Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 75(24), 8351–8354.[8]
Pangborn, A. B., et al. (1996). "Safe and Convenient Procedure for Solvent Purification." Organometallics, 15(6), 1518–1520.
Minimizing background signals in Dichloromethane-13C mass spectrometry
Technical Support Center: Minimizing Background Signals in Dichloromethane-13C Mass Spectrometry Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Background Noise...
CDCl) is a high-value isotopic reagent used primarily as an internal standard for volatile organic compound (VOC) analysis (e.g., EPA Method 8260) and as a metabolic tracer.[1][2] Unlike standard solvents, its isotopic purity makes "background" signals a dual threat: they obscure trace analytes and compromise the isotopic ratio calculations essential for quantitation.
This guide addresses the three primary vectors of background noise: Chemical Stabilizers , Instrumental Reactivity , and Isotopic Cross-Talk .[2]
Module 1: Chemical Noise & Stabilizers[1][2]
Q: I see distinct hydrocarbon peaks in my
C-DCM blank. Is my reagent contaminated?
A: It is likely not "contamination" in the traditional sense, but rather stabilization .[1] Pure Dichloromethane is photo-labile and prone to forming hydrochloric acid (HCl) and phosgene.[1][2] To prevent this, manufacturers add stabilizers.[1]
The Problem: In Mass Spectrometry (MS), these stabilizers ionize, creating high-intensity background noise that can co-elute with volatiles.[2]
Diagnosis: Check your mass spectrum against the table below to identify the stabilizer.[1]
Table 1: Common Dichloromethane Stabilizers & Interfering Ions
Warning: Unstabilized DCM degrades rapidly.[1] Discard any open ampoule after 24 hours to prevent HCl formation, which damages column phases.[1]
Module 2: Instrumental Reactivity (The "Iron Cycle")
Q: My analyte peaks are tailing significantly when using
C-DCM, but not with other solvents. Why?
A: You are likely experiencing Halogen-Induced Source Activation .[1] This is a hardware-level background issue, not a solvent purity issue.
The Mechanism:
At high temperatures (>250°C), Dichloromethane decomposes on hot metal surfaces (stainless steel ion sources, transfer lines).[1][2] It reacts with iron oxides to form Ferrous Chloride (
acts as a Lewis acid, actively adsorbing polar analytes and releasing them slowly.[1] This causes severe peak tailing and "chemical noise" that looks like baseline drift [2].[1]
Visualizing the Contamination Cycle
Figure 1: The mechanism of Ferrous Chloride formation in MS ion sources due to halogenated solvents.[1][2]
Protocol: Remediation
Lower Source Temperature: If method allows, reduce ion source temperature to 200–230°C .
formation rates drop significantly below 250°C.[1]
Passivation: Inject a high-concentration sample of a silylating agent (e.g., BSTFA) to "cap" the active iron sites temporarily.[1]
Physical Cleaning: If background persists (check for
ions at m/z 126, 128 ), the source must be abrasively cleaned to remove the chloride layer.[1]
Module 3: Chemical Compatibility & Artifacts
Q: I see "ghost" peaks at M-2 relative to my expected amine analytes. Is this carryover?
A: No. This is a classic DCM-Amine Reaction Artifact .
Dichloromethane is not inert towards primary and secondary amines.[1] It reacts to form N-methylene derivatives or quaternary ammonium salts, especially during concentration steps or long storage in autosamplers [3].[1]
Diagnostic Check:
If analyzing Stearylamine (M+ 269), look for a peak at m/z 281 (or shifted by +1 if using
Run a System Blank: Inject clean Helium or Nitrogen (no solvent).[1]
Monitor m/z 49 & 50:
High 49 : You have atmospheric/lab contamination (leaky vial caps, open solvent bottles in lab).[1][2]
High 50 : You have carryover in the syringe or inlet liner.[1]
Action: If m/z 49 is present, move
C-DCM prep work to a dedicated fume hood separate from bulk solvent storage.
References
Thermo Fisher Scientific. (2012).[1] Evaluation of Impurity Profiles in Dichloromethane for GC-MS Applications. Application Note.
Schuhmacher, R., et al. (2013).[1][2] "Tailing of chromatographic peaks in GC-MS caused by interaction of halogenated solvents with the ion source."[2][3] Journal of Chromatographic Science, 51(9).[1][2] [1][2]
Dunn, M. (2011).[1][2] "Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS." Spectroscopy Online, 26(2).[1][2]
U.S. EPA. (2018).[1] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1][2] SW-846 Update VI.[1] [1][2]
Optimizing yield of 13C-methylene insertion reactions
Technical Support Center: Optimizing Yield of 13C-Methylene Insertion Reactions Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Subject: 13C-Isotopic Labeling via Methylene Transfer Intro...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing Yield of 13C-Methylene Insertion Reactions
Current Status: Operational
Support Level: Tier 3 (Senior Application Scientist)
Subject: 13C-Isotopic Labeling via Methylene Transfer
Introduction: The Economics of the 13C-Atom
In drug development, inserting a carbon-13 label is not merely a synthetic step; it is a high-stakes investment. With 13C-labeled reagents (e.g.,
, ) costing significantly more than their non-labeled counterparts, yield optimization is an economic imperative. A 40% yield in a standard synthesis is acceptable; in a 13C-labeling campaign, it is a failure that doubles your project cost.
This guide addresses the technical nuances of the two most critical methylene insertion methodologies: Simmons-Smith Cyclopropanation and Arndt-Eistert Homologation .
Module 1: 13C-Cyclopropanation (Simmons-Smith)
Core Reagent: Diiodomethane-13C (
)
Primary Challenge: Reagent degradation and zinc surface passivation leading to stalled conversion.
Protocol Optimization Strategy
Do not use the classical Zn-Cu couple method for expensive 13C-labeling; it is too heterogeneous and unpredictable. The Furukawa modification (using
) is the industry standard for labeling because it is homogeneous, allowing for precise stoichiometry control.
Standard Operating Procedure (Optimized for 13C):
Drying: Flame-dry all glassware under Ar. Moisture kills the zinc carbenoid instantly.
Stoichiometry: Use 2.2 equiv of
and 2.0 equiv of relative to the alkene.
Temperature: Start at -10°C to form the carbenoid, then warm to RT.
Troubleshooting Guide: Simmons-Smith
Q: My reaction stalls at 50% conversion despite using excess reagent. Why?A: This is often due to Lewis Acid Inhibition . The byproduct,
, is a Lewis acid that can complex with your substrate (especially if it has ethers or amines) or induce polymerization of the carbenoid.
Fix: Add an additive like DME (1,2-dimethoxyethane) or TFA (trifluoroacetic acid) (0.1 equiv) to coordinate the zinc salts and maintain carbenoid activity.
Alternative: For unreactive alkenes, switch to the Shi modification (
+ ), which generates a more electrophilic carbenoid species.
Q: I see a significant amount of "propyl" side products instead of cyclopropane.A: You are likely seeing hydroiodination . If the carbenoid decomposes or if trace acid is present, HI can generate and add across the double bond.
Fix: Ensure your
is copper-stabilized or freshly passed through basic alumina before use to remove free iodine/acid.
Q: How do I maximize the recovery of unreacted
?A: Unlike standard synthesis, recovery is vital.
Protocol: Quench with saturated
. Extract with . The unreacted diiodomethane is volatile; do not use a high-vacuum rotovap. Distill the solvent carefully at atmospheric pressure or use a Vigreux column to recover the labeled reagent from the pot residue.
Module 2: 13C-Homologation (Arndt-Eistert)
Core Reagent: Diazomethane-13C (
)
Primary Challenge: Safety (explosive/toxic) and preventing the formation of chloromethyl ketones.
Technical Insight: The "HCl Trap"
The most common failure mode in Arndt-Eistert is the formation of the
-chloromethyl ketone side product. This occurs when the HCl generated from the acid chloride reacts with the diazoketone.[1]
Mechanism:
Failure:
Critical Rule: You must use at least 2.5 equivalents of
. The first equivalent does the chemistry; the second equivalent acts as a "sacrificial base" to scavenge the HCl (forming and ).
Troubleshooting Guide: Arndt-Eistert
Q: I cannot buy 13C-Diazomethane. How do I generate it safely for this reaction?A: You must generate it ex situ using a Mini-Diazald apparatus with a specific 13C-precursor, typically N-methyl-13C-N-nitroso-p-toluenesulfonamide .
Safety: Use smooth-joint glassware (Clear-Seal) only. No ground glass joints (friction triggers explosion).
Setup: Distill the
directly into your reaction flask containing the acid chloride in ether at 0°C. This minimizes handling losses.
Q: The Wolff Rearrangement step (Diazoketone
Product) is low yielding. The silver oxide catalyst turns into a mirror but no product forms.A: Silver oxide () is heterogeneous and surface-dependent.
Fix: Switch to homogeneous catalysis. Use Silver Benzoate (
) dissolved in triethylamine. This often pushes the rearrangement to completion at lower temperatures (RT to 50°C), preserving sensitive functional groups.
Photochemistry: If thermal rearrangement fails, UV irradiation (300 nm) can drive the Wolff rearrangement without any metal catalyst, often cleaner for 13C-labeled substrates.
Q: Can I use TMS-Diazomethane-13C instead?A: Yes, and it is safer. However, 13C-labeled TMS-diazomethane is less commercially available than the Diazald precursor. If you can source it, remember that TMS-diazomethane requires methanol as a co-solvent to facilitate the proton transfer efficiently.
Visualizing the Workflow
The following diagram outlines the decision logic for selecting the correct optimization pathway based on your substrate and observed failure mode.
Caption: Decision matrix for optimizing 13C-methylene insertion, detailing critical failure points and specific chemical correctives for Simmons-Smith and Arndt-Eistert protocols.
Quantitative Data: Yield Comparison of Methodologies
The following table summarizes expected yields based on optimized protocols versus standard conditions, derived from recent process chemistry literature.
Reaction Type
Standard Condition
Optimized Condition (13C-Protocol)
Typical Yield
Key Optimization Factor
Cyclopropanation
Zn-Cu couple, reflux
(Furukawa), 0°C RT
85-95%
Homogeneous kinetics, no surface passivation.
Homologation
(1.5 equiv),
(3.0 equiv), Ag-Benzoate
80-92%
HCl scavenging & homogeneous catalysis.
Recovery
Rotovap (High Vac)
Vigreux Distillation (Atm)
N/A
Preventing volatility loss of .
References
Simmons-Smith Optimization: Adv. Synth. Catal.2023 , 365, 1–8.[2] "Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column."
Arndt-Eistert Homologation: Chemical Reviews2013 , 113, 546–590. "Total Synthesis of Natural Products Using the Wolff Rearrangement."
Comparing NMR chemical shifts of Dichloromethane-13C vs CDCl3
The following guide provides an in-depth technical comparison of Dichloromethane- ( ) versus Chloroform- ( ) in the context of NMR spectroscopy, with a specific focus on chemical shifts, solvent performance, and experime...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of Dichloromethane-
() versus Chloroform- () in the context of NMR spectroscopy, with a specific focus on chemical shifts, solvent performance, and experimental utility.
Comparative Guide: Dichloromethane-
vs. Chloroform-
in NMR Spectroscopy
Executive Summary
For decades, Chloroform-
() has served as the "gold standard" solvent for organic NMR due to its cost-efficiency and high solubility for apolar compounds. However, Dichloromethane- () is increasingly preferred in drug development and organometallic research.
While
provides a familiar triplet at 77.16 ppm , offers a distinct quintet at ~53.8 ppm and superior performance for acid-sensitive moieties, low-temperature studies, and solubility of moderately polar intermediates. This guide details the spectral characteristics and strategic selection criteria for these two critical solvents.
Technical Deep Dive: Chemical Shifts & Signal Architecture
Chloroform-
(
)[1][2][3][4]
Chemical Shift: ppm
Signal Multiplicity:
Triplet ()
Coupling Constant (
):
Mechanism: The carbon atom is attached to a single deuterium atom (
, spin ). Following the rule: peaks.
Dichloromethane-
(
)[6]
Chemical Shift: ppm
Signal Multiplicity:
Quintet ()
Coupling Constant (
):
Mechanism: The carbon is attached to two deuterium atoms.[1]
NMR, this quintet persists because the coupling is to Deuterium, not Hydrogen.
Comparative Data Table
Feature
Chloroform- ()
Dichloromethane- ()
Shift (ppm)
77.16 ()
53.84 ()
Residual Shift (ppm)
7.26 ()
5.32 (, )
Carbon Multiplicity
Triplet ()
Quintet ()
Dielectric Constant ()
4.81
8.93
Freezing Point
Acidity
Potential HCl formation
Non-acidic
Strategic Selection: Performance & Application
Solubility & Polarity
is more polar () than ().
Use
for: Lipids, steroids, simple aromatics, and non-polar polymers.
Use
for: Organometallic complexes, salts, polar functionalized molecules, and when peak overlap occurs in the aromatic region (7.0–7.5 ppm).
Stability & Acidity (Critical for Drug Development)
naturally degrades to form trace Phosgene and HCl over time, especially when exposed to light.
Risk: Acid-labile protecting groups (e.g., acetals, silyl ethers) may hydrolyze in older
.
Solution:
is chemically inert and does not generate acidic byproducts, making it the superior choice for labile active pharmaceutical ingredients (APIs).
Low-Temperature Dynamics
For dynamic NMR studies (DNMR) observing rotamers or reaction kinetics:
freezes at .
remains liquid down to , allowing for the resolution of fluxional processes that are averaged out at higher temperatures.
Visualization: Solvent Selection Workflow
The following decision tree illustrates the logical process for selecting between these two solvents based on sample properties.
Caption: Decision logic for selecting between
and based on stability and spectral needs.
Experimental Protocols
Sample Preparation for
Objective: Prevent water contamination and evaporation.
is highly volatile and hygroscopic.
Tube Selection: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.
Filtration: If the sample contains particulates, filter through a small plug of glass wool directly into the tube. Do not use cotton, as
can extract impurities.
Solvent Addition: Add
of .
Note: Work quickly. The low boiling point (
) leads to rapid evaporation and concentration changes.
Sealing: Cap immediately. Parafilm is recommended for storage longer than 1 hour.
Referencing Without TMS
Modern spectrometers often skip internal standards (TMS) and lock onto the deuterium signal. When processing data in
:
Identify the Solvent Peak: Look for the quintet centered at 53.84 ppm in the
spectrum.
Calibration: Set the central peak of the quintet to exactly 53.84 ppm.
Verification: Check the
spectrum.[3][1][2][4][5][6] The residual triplet should appear at 5.32 ppm .
References
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6][7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
Technical Guide: Impact of Dichloromethane-13C on Reaction Kinetics
Subtitle: A Comparative Analysis of Heavy-Atom Isotope Effects in Mechanistic Drug Development Executive Summary Dichloromethane-13C ( ) is not merely a solvent; in the context of physical organic chemistry and drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
Subtitle: A Comparative Analysis of Heavy-Atom Isotope Effects in Mechanistic Drug Development
Executive Summary
Dichloromethane-13C (
) is not merely a solvent; in the context of physical organic chemistry and drug development, it is a high-precision mechanistic probe. While standard Dichloromethane () is the industrial workhorse for solvation and extraction, and Deuterated Dichloromethane () is the standard for NMR locking, occupies a critical niche: quantifying Heavy-Atom Kinetic Isotope Effects (KIEs) .
This guide analyzes the kinetic impact of
-substitution in DCM. Unlike Deuterium (), which induces massive rate changes (Primary KIE ), Carbon-13 induces subtle rate changes ().[1] Measuring these minute differences allows researchers to map Transition State (TS) geometries with atomic resolution, distinguishing between concerted () and stepwise () pathways in drug synthesis and stability studies.
Part 1: The Physics of Heavy-Atom Isotope Effects
To use
effectively, one must understand the source of the kinetic shift. It is governed by the Zero-Point Energy (ZPE) difference in the vibrational modes of the reactants versus the transition state.
Theoretical Grounding
Hooke’s Law: A C–Cl bond vibrates like a spring. Increasing the mass of Carbon from 12 to 13 lowers the vibrational frequency (
).
(Where is the force constant and is the reduced mass).
Activation Energy: Because the heavier isotope (
) has a lower ZPE in the ground state, it requires more energy to reach the transition state compared to , assuming the bond is breaking in the rate-determining step.
Result: The reaction rate for
is slower. (Normal KIE).
Comparison of Isotopologues
The following table compares the "Performance" of DCM variants as mechanistic probes.
Feature
Standard DCM ()
Deuterated DCM ()
Dichloromethane-13C ()
Primary Utility
Solvation, Extraction
NMR Solvent, Secondary KIEs
Primary Heavy-Atom KIEs
KIE Magnitude
Baseline ()
Large ( per D)
Subtle ()
Mechanistic Insight
None
Probes H-tunneling & Hybridization
Probes C-Cl Bond Breaking
Cost
Negligible
Moderate
High
Detection Method
HPLC/GC
NMR ( disappearance)
Isotope Ratio MS or Quant-NMR
Part 2: Experimental Application (Case Study)
Scenario: Validation of Nucleophilic Substitution Mechanism
Context: A drug development team observes that an amine-based API (Active Pharmaceutical Ingredient) degrades in DCM, forming an unwanted methylene-bridged dimer.
Objective: Determine if the degradation follows an
mechanism (direct displacement) or an mechanism (ionization to chlorocarbenium ion).
Hypothesis:
: The C–Cl bond breaks during the rate-determining step. Expected KIE .
: The C–Cl bond breaks in the RDS, but steric crowding might alter the magnitude. If the step is diffusion-controlled or pre-equilibrium, KIE .
Reaction Pathway Visualization
The following diagram illustrates the competing pathways and where the Isotope Effect manifests.
Figure 1: Mechanistic divergence in DCM reactivity. The magnitude of the KIE distinguishes the concerted SN2 path from the stepwise SN1 path.
Part 3: Protocol – The Singleton Method (Internal Competition)
Expertise Note: You cannot measure a 1.04 KIE by running two separate reactions (one with
and one with ) and comparing rates. The experimental error in temperature and concentration (>5%) will swamp the isotope effect (4%).
Solution: The Internal Competition Method (developed by Singleton et al.) measures the change in isotope ratio within a single flask as the reaction proceeds.
. We rely on the depletion of this natural rather than buying pure -DCM, unless sensitivity is an issue.
Analysis: 500+ MHz NMR with Inverse Gated Decoupling.
Step-by-Step Methodology
Reaction Setup:
Mix the Amine and DCM (in large excess or stoichiometric depending on mechanism) in a reaction vessel.
Take a "Time 0" aliquot (
). This establishes the baseline isotopic ratio ().
Running to High Conversion:
Allow the reaction to proceed to roughly 70-90% conversion (fractional conversion
).
Critical Step: You must recover the unreacted starting material (DCM).
Isolate unreacted DCM via careful distillation or vapor transfer into an NMR tube containing a relaxation agent (e.g., Cr(acac)
).
Quantitative
NMR:
Acquire
spectra for both the sample and the Recovered (re-isolated) DCM.
Parameters: Pulse delay
(typically 60s+) to ensure quantitative integration. No NOE enhancement (Inverse Gated).
Integrate the DCM carbon peak relative to an inert internal standard (if available) or rely on relative peak heights if using specific enrichment.
Calculation:
Calculate the KIE using the standard equation for competitive experiments:
: Fractional conversion of the reaction.
: Ratio of in the recovered starting material.
: Initial ratio (natural abundance).
Workflow Diagram
Figure 2: The Singleton Internal Competition Workflow for high-precision KIE determination.
Part 4: Data Interpretation & Troubleshooting
Interpreting the KIE Value
Measured KIE ()
Interpretation
Mechanistic Implication
1.00 - 1.01
No Effect
C-Cl bond is not breaking in the RDS. Likely a pre-equilibrium step or diffusion control.
1.02 - 1.06
Primary Effect
C-Cl bond is breaking in the RDS. Supports concerted or rate-limiting ionization ().
> 1.07
Anomalous
Check for experimental error (evaporation fractionation) or tunneling (rare for Carbon).
Common Pitfalls (Self-Validation Checklist)
Evaporative Fractionation: DCM is volatile.[2] If you lose DCM to evaporation during the reaction (open flask), the lighter isotope (
) evaporates faster, artificially enriching the liquid in .
Fix: Use sealed pressure tubes. Run a "blank" control (no amine) to measure evaporative isotope effects.
Conversion Measurement (
): The calculation is highly sensitive to . If you estimate 80% conversion but it is actually 70%, the KIE value will be invalid.
Fix: Determine
by GC-FID against an internal standard, not just NMR integration.
References
Singleton, D. A., & Thomas, A. A. (1995). High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society, 117(36), 9357–9358. Link
Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Chapter 7: Kinetic Isotope Effects). Link
Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews, 111(8), 4857–4963. Link
Westaway, K. C. (2006). Using kinetic isotope effects to determine the structure of the transition states of SN2 reactions.[3][4][5] Advances in Physical Organic Chemistry, 41, 217-273. Link
A Comparative Guide to the Solvent Effects of Dichloromethane-13C and Dichloromethane-d2
For the discerning researcher in synthetic chemistry and drug development, the choice of solvent is paramount, influencing reaction kinetics, equilibrium positions, and spectroscopic outcomes. While dichloromethane (DCM)...
Author: BenchChem Technical Support Team. Date: February 2026
For the discerning researcher in synthetic chemistry and drug development, the choice of solvent is paramount, influencing reaction kinetics, equilibrium positions, and spectroscopic outcomes. While dichloromethane (DCM) is a ubiquitous solvent, its isotopically labeled counterparts, Dichloromethane-13C (¹³CH₂Cl₂) and Dichloromethane-d2 (CD₂Cl₂), offer unique advantages in mechanistic studies and specialized analytical applications. This guide provides an in-depth comparison of the solvent effects of these two isotopologues, grounded in fundamental principles of isotope effects and supported by available experimental data.
Introduction: The Subtle Influence of Isotopic Substitution
Isotopic labeling of a solvent molecule, while not altering its gross chemical properties, introduces subtle yet significant changes in its physical and chemical behavior. These differences primarily arise from the mass difference of the isotopes, which in turn affects vibrational frequencies of chemical bonds and their zero-point energies.
Dichloromethane-d2 (CD₂Cl₂) : Here, the two hydrogen atoms are replaced by their heavier isotope, deuterium. With approximately double the mass of protium, deuterium substitution leads to the most pronounced isotopic effects.
Dichloromethane-13C (¹³CH₂Cl₂) : In this case, the carbon-12 atom is replaced by the heavier but stable carbon-13 isotope. The relative mass change is smaller than in deuteration, leading to more subtle, yet potentially measurable, effects.
This guide will dissect these differences, offering a framework for selecting the appropriate isotopically labeled dichloromethane for your specific research needs.
Comparative Physicochemical Properties
While extensive experimental data directly comparing the physicochemical properties of Dichloromethane-13C and Dichloromethane-d2 is scarce, we can infer the properties of Dichloromethane-13C to be very similar to those of unlabeled dichloromethane due to the small mass difference. The properties of Dichloromethane-d2 are known to a greater extent.
The data clearly indicates that while deuteration leads to a noticeable increase in density, other bulk physical properties like boiling point, melting point, and dielectric constant are not significantly altered. The properties of Dichloromethane-13C are expected to deviate even less from the unlabeled compound.
The Heart of the Matter: Isotope Effects on Reactivity
The most significant divergence in the solvent effects of Dichloromethane-13C and Dichloromethane-d2 lies in their influence on reaction rates and mechanisms, a phenomenon known as the Kinetic Isotope Effect (KIE) .
The Deuterium Kinetic Isotope Effect: A Powerful Mechanistic Probe
The KIE is most pronounced when a bond to the isotope is broken in the rate-determining step of a reaction (a primary KIE). Due to the greater mass of deuterium, the C-D bond has a lower zero-point energy than a C-H bond, and therefore requires more energy to break.[7] This typically results in a slower reaction rate when deuterium is substituted for hydrogen.
Even when a C-D bond is not directly broken, a secondary kinetic isotope effect can be observed. This arises from changes in the vibrational frequencies of bonds adjacent to the reaction center as the hybridization of the carbon atom changes between the ground state and the transition state.
The use of a deuterated solvent like Dichloromethane-d2 can reveal important mechanistic information:
Proton Transfer Steps: If a proton transfer from the solvent is involved in the rate-determining step, a significant primary KIE will be observed.
Solvation Effects: Changes in the solvation of reactants and transition states in CD₂Cl₂ compared to CH₂Cl₂ can lead to measurable secondary KIEs.
The Carbon-13 Kinetic Isotope Effect: A More Subtle Indicator
The replacement of ¹²C with ¹³C also gives rise to a KIE, but it is considerably smaller than the deuterium KIE. This is because the relative mass difference between ¹³C and ¹²C (about 8%) is much less than that between deuterium and protium (about 100%).[8]
Consequently, the differences in zero-point energies and vibrational frequencies for ¹³C-X versus ¹²C-X bonds are less dramatic.[9] However, with sufficiently sensitive kinetic measurements, the ¹³C KIE can still provide valuable mechanistic insights, particularly in distinguishing between different types of transition states in nucleophilic substitution and other reactions.[10]
A secondary KIE involving a ¹³C-labeled solvent like Dichloromethane-13C would be very small and challenging to measure, but could theoretically provide information about changes in bonding at the carbon atom of the solvent in the transition state of a reaction.
Logical Relationship of Isotope Effects
Caption: Isotopic substitution leads to kinetic isotope effects.
Spectroscopic Implications: A Tale of Two Nuclei
The choice between Dichloromethane-13C and Dichloromethane-d2 has significant consequences for spectroscopic analysis, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.
Dichloromethane-d2: The Workhorse of ¹H NMR
Dichloromethane-d2 is a widely used solvent for ¹H NMR because it is largely "invisible" in the proton spectrum.[11] The residual CHDCl₂ signal appears as a triplet at approximately 5.32 ppm.[6] Its low viscosity and chemical inertness make it an excellent medium for a wide range of solutes.[11]
In ¹³C NMR, Dichloromethane-d2 exhibits a quintet at approximately 53.8 ppm due to coupling with the two deuterium atoms.[6]
Dichloromethane-13C: A Tool for ¹³C Labeling and Mechanistic Studies
Dichloromethane-13C is not a standard solvent for routine NMR. Its primary application is in studies where a ¹³C label needs to be incorporated into a molecule, either as a reactant or as a solvent that participates in a reaction. This allows for the tracing of the carbon atom through a reaction pathway using ¹³C NMR.
When used as a solvent for ¹H NMR of a solute, Dichloromethane-13C would show satellite peaks flanking the main proton signals of the solvent due to ¹³C-¹H coupling. In its own ¹³C NMR spectrum, it would exhibit a strong singlet (in a proton-decoupled experiment).
NMR Solvent Signal Comparison
Caption: Primary NMR applications of the two solvents.
Experimental Protocols for Quantifying Solvent Isotope Effects
For researchers wishing to quantify the subtle differences in solvent effects between Dichloromethane-13C and Dichloromethane-d2, the following experimental approaches are recommended.
Protocol for Measuring Kinetic Isotope Effects
This protocol outlines a general method for determining the KIE of a reaction in the two solvents.
Objective: To compare the rate of a model reaction (e.g., a nucleophilic substitution) in Dichloromethane-13C and Dichloromethane-d2.
Materials:
Reactants for the chosen model reaction
Dichloromethane-13C
Dichloromethane-d2
Internal standard for quantitative analysis (e.g., a stable, unreactive compound)
Analytical instrument (e.g., GC-MS, HPLC, or NMR spectrometer)
Procedure:
Prepare stock solutions of the reactants and internal standard in a non-labeled solvent.
Set up two sets of parallel reactions. In one set, use Dichloromethane-13C as the solvent. In the other, use Dichloromethane-d2.
Ensure all other reaction conditions (temperature, concentration, stirring) are identical.
At timed intervals, withdraw aliquots from each reaction mixture.
Quench the reaction in the aliquots immediately (e.g., by rapid cooling or addition of a quenching agent).
Analyze the quenched aliquots using the chosen analytical method to determine the concentration of a reactant or product relative to the internal standard.
Plot the concentration versus time for each solvent.
Determine the initial rate of the reaction in each solvent from the slope of the concentration-time plot.
Calculate the KIE as the ratio of the rate constant in Dichloromethane-13C to the rate constant in Dichloromethane-d2.
Protocol for Measuring Solvent Polarity Effects using Solvatochromic Probes
This protocol uses a solvatochromic dye to probe the microscopic polarity of the solvents.
Objective: To compare the solvatochromic shift of a polarity-sensitive dye in Dichloromethane-13C and Dichloromethane-d2.
Materials:
Solvatochromic dye (e.g., Reichardt's dye)
Dichloromethane-13C
Dichloromethane-d2
UV-Vis spectrophotometer
Procedure:
Prepare dilute solutions of the solvatochromic dye in both Dichloromethane-13C and Dichloromethane-d2. Ensure the concentrations are identical.
Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range.
Determine the wavelength of maximum absorbance (λ_max) for the dye in each solvent.
A difference in λ_max between the two solvents would indicate a subtle difference in their effective polarity and how they interact with the dye molecule.
Conclusion and Recommendations
The choice between Dichloromethane-13C and Dichloromethane-d2 is dictated by the specific scientific question being addressed.
For routine ¹H NMR spectroscopy , Dichloromethane-d2 is the clear and standard choice due to its minimal interference in the proton spectrum.
For mechanistic studies involving proton transfer or significant solvent interaction at hydrogen sites , Dichloromethane-d2 is a powerful tool for elucidating reaction pathways through the kinetic isotope effect.
For tracing the fate of a carbon atom from the solvent in a chemical reaction or for very high-precision kinetic studies where a small secondary KIE at the carbon center is of interest , Dichloromethane-13C is the appropriate choice.
While direct comparative experimental data on the solvent effects of these two isotopologues are not abundant in the literature, the fundamental principles of isotope effects provide a robust framework for understanding their distinct behaviors. The much larger relative mass change upon deuteration makes Dichloromethane-d2 a more potent modulator of reaction kinetics and the source of more readily observable isotope effects. The effects of ¹³C substitution, while more subtle, offer a different and complementary avenue for mechanistic investigation. Researchers are encouraged to consider these principles carefully when designing experiments where the choice of an isotopically labeled solvent is a critical parameter.
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New Jersey Institute of Technology. Kinetic mechanism of the reactions of dichloromethane and chloroform with atomic hydrogen at low pressure and room temperature. [Link]
ResearchGate. 13C-NMR spectra for dichloromethane (in CDCl3) and hydroalcoholic... [Link]
ResearchGate. Which internal standard? Deuterated or C13 enriched? [Link]
ResearchGate. FT-IR, UV-vis, H-1 and C-13 NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: A combined experimental and theoretical analysis. [Link]
Macmillan Group Meeting. Kinetic Isotope Effects in Organic Chemistry. [Link]
Master Organic Chemistry. Bond Vibrations, Infrared Spectroscopy, and the “Ball and Spring” Model. [Link]
The Royal Society of Chemistry. Supporting Information for: New insights into solvent-induced structural changes of 13C labelled metal-organic frameworks by sol. [Link]
Harvard University. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. [Link]
ACS Publications. Ultrafast Vibrational Response of Activated C–D Bonds in a Chloroform–Platinum(II) Complex. [Link]
ACS Publications. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. [Link]
Quora. Why do the bond energies of the different carbon to carbon bonds differ from single to triple bonds? [Link]
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
National Institutes of Health. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. [Link]
Quora. If C=C bonds are stronger than C-H bonds, then why does CH have a higher vibrational frequency for IR spectroscopy? [Link]
Handling Dichloromethane-13C (DCM-13C) presents a unique convergence of toxicological risk and economic liability .[1] Unlike standard solvents, a spill here is not just a safety incident—it is a significant financial loss (approx. $500–$1,000 per 10g depending on enrichment).[1]
This guide deviates from standard safety templates by addressing the specific kinetics of DCM permeation. Most standard lab gloves (nitrile/latex) provide less than 2 minutes of protection against DCM.[1] Relying on standard PPE protocols for DCM-13C is a critical procedural failure.[1]
Core Directive: Treat DCM-13C as a "permeation hazard" first and a "volatile carcinogen" second.[1]
The Hazard Matrix: Why Standard Protocols Fail
The Permeation Blind Spot
DCM is a small, linear halogenated molecule that diffuses through elastomer matrices (nitrile, neoprene, latex) rapidly.
OSHA PEL (Permissible Exposure Limit): 25 ppm (8-hour TWA).[1][2][3][4]
The Danger: If you can smell it, you are already overexposed by a factor of 10x [1, 2].
Glove Material Breakthrough Data
The following table summarizes breakthrough times. Note the failure of standard nitrile.[1]
Glove Material
Thickness
Breakthrough Time (DCM)
Operational Rating
Nitrile (Standard)
4 mil (0.1 mm)
< 1 minute
CRITICAL FAILURE
Nitrile (Heavy)
22 mil (0.56 mm)
< 15 minutes
Emergency Splash Only
PVA (Polyvinyl Alcohol)
Supported
> 4 hours
Excellent (Anhydrous Only)
Laminate (PE/EVOH)
2.7 mil
> 4 hours
Excellent (Universal)
Viton/Butyl
12 mil
~ 30-60 minutes
Moderate
Data aggregated from Ansell and Honeywell permeation charts [3, 4].
PPE Strategy: The "Defense in Depth" Protocol
Hand Protection: The "Sandwich" Technique
Because Laminate (Silver Shield®) gloves offer the best chemical resistance but the worst dexterity (they fit like loose bags), you must use a layered approach.
The Protocol:
Inner Layer: Standard disposable nitrile glove (to absorb sweat and facilitate donning).[1]
Barrier Layer:Laminate (PE/EVOH) Glove (e.g., Silver Shield® or North®).[1]
Outer Layer: Standard disposable nitrile glove (tight-fitting).
Function: Compresses the baggy laminate layer to restore dexterity and provides grip.[1]
Critical Decision: Use the diagram below to select the correct barrier layer based on your solvent conditions (Wet vs. Dry).
Figure 1: Glove Selection Logic. PVA is superior for dexterity but fails catastrophically if water is present.
Respiratory Protection
Do not use standard cartridge respirators.
Activated carbon cartridges (organic vapor) have a very short service life for DCM because the molecule migrates through the carbon bed rapidly.[1]
Primary Control: All work must be performed inside a certified chemical fume hood with a face velocity of 80–120 fpm.[1]
Secondary Control: If hood containment is breached, Supplied Air (SCBA or Airline) is the only NIOSH-approved respiratory protection for DCM due to its poor warning properties [2].
Eye & Body Protection[1][5][6]
Eyes: Chemical splash goggles (ventless or indirect vent).[1] Safety glasses are insufficient due to the high volatility and "creeping" nature of DCM vapors.[1]
Body: Standard cotton lab coat is acceptable for minor handling.[1] For transfer of volumes >100mL, a chemically resistant apron (Tychem® or similar) is recommended.
Operational Workflow: Sample Preparation (NMR)
This workflow is designed to maximize safety while minimizing isotopic dilution or loss of the expensive
Pre-weigh your solute in the NMR tube or vial before adding solvent to minimize open-container time.[1]
Step 2: Transfer
Use a glass syringe with a stainless steel needle or a glass Pasteur pipette.[1]
Avoid plastics: DCM extracts plasticizers (phthalates) from standard plastic syringes and pipette tips, which will appear as contaminant peaks in your NMR spectrum, ruining the expensive analysis.
Technique: Keep the DCM-13C source container stoppered whenever not actively withdrawing liquid. DCM is highly volatile (